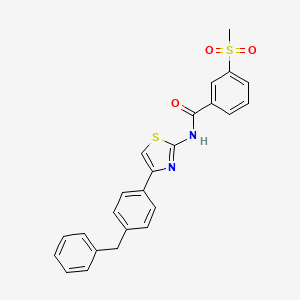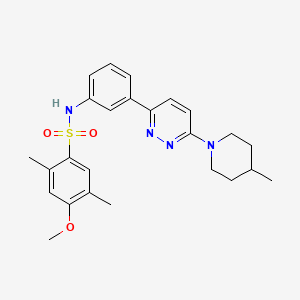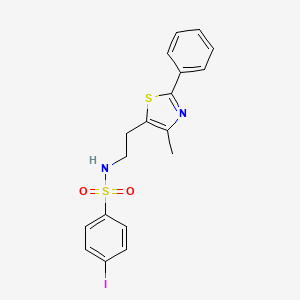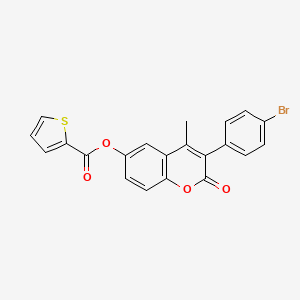
N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
描述
N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as BPTM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTM belongs to the thiazole family and has a molecular weight of 399.53 g/mol.
作用机制
N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide exerts its inhibitory effects by binding to the ATP-binding site of CK2 and MMPs, thereby preventing their activity. This compound has been shown to have a high affinity for CK2 and MMPs, making it a potent inhibitor of these enzymes. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2 and MMPs, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor invasion and metastasis. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to have neuroprotective effects by inhibiting the activity of MMPs, which are involved in the degradation of extracellular matrix proteins in the brain.
实验室实验的优点和局限性
N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CK2 and MMPs, making it a useful tool for studying the role of these enzymes in various cellular processes. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, this compound has some limitations, including its poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, including the development of more potent and selective inhibitors of CK2 and MMPs. The use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer is also an area of active research. The use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is also an area of potential future research. Additionally, the use of this compound in the development of new therapeutic agents for the treatment of inflammation and other diseases is an area of active research.
科学研究应用
N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of several enzymes, including protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
属性
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-31(28,29)21-9-5-8-20(15-21)23(27)26-24-25-22(16-30-24)19-12-10-18(11-13-19)14-17-6-3-2-4-7-17/h2-13,15-16H,14H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQFBWRYJGGIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297584.png)
![2-methoxy-4,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297597.png)
![4-methoxy-2,3,5-trimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297604.png)
![3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3297615.png)






![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3297652.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methanesulfonylbenzamide](/img/structure/B3297656.png)

